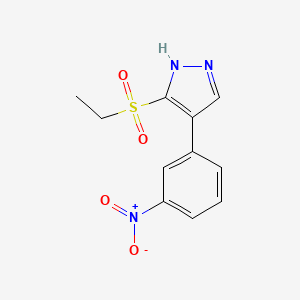

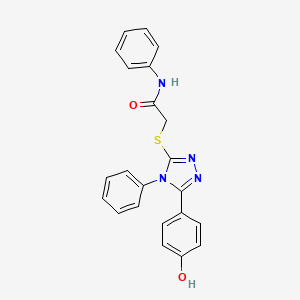

![molecular formula C13H9BrClN3O2S B11779912 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンは、ピロロピラジン誘導体のクラスに属する複雑な有機化合物です。これらの誘導体は、多様な生物活性で知られており、医薬品化学研究で広く使用されています。この化合物は、ピロール環とピラジン環が融合した構造を持ち、臭素、塩素、トシル基が特徴であり、これらが独自の化学的性質に貢献しています。

準備方法

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンの合成には、複数の工程が必要です。一般的な方法には、以下の手順が含まれます。

クロスカップリング反応: ピロール環は、室温で固体アルミナの存在下でアシル(ブロモ)アセチレンとカップリングして、2-(アシルエチニル)ピロールを形成します。

プロパルギルアミンの添加: プロパルギルアミンをアセチレンに加えて、N-プロパルギレンアミノンを得ます。

分子内環化: N-プロパルギレンアミノンは、ジメチルスルホキシド(DMSO)中の炭酸セシウム(Cs2CO3)を触媒として分子内環化し、目的のピロロピラジン誘導体を形成します。

工業生産方法では、同様の手順が用いられますが、大規模合成向けに最適化され、より高い収率と純度が確保されています。

化学反応の分析

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンは、さまざまな化学反応を起こし、次のようなものが挙げられます。

置換反応: 臭素原子と塩素原子は、適切な試薬を用いて他の官能基に置換することができます。

酸化と還元: この化合物は、酸化反応と還元反応を起こし、酸化状態と官能基を変えることができます。

環化反応: 分子内環化により、異なる環構造を形成することができます。

これらの反応に一般的に用いられる試薬には、炭酸セシウム、ジメチルスルホキシド、プロパルギルアミンなどがあります。 . 生成される主な生成物は、使用される反応条件と試薬によって異なります。

科学研究への応用

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンは、科学研究においてさまざまな応用があります。

科学的研究の応用

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.

Biological Studies: The compound’s derivatives exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, catalysts, and other organic compounds.

作用機序

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンの作用機序は、特定の分子標的および経路との相互作用に関係しています。 この化合物は、細胞シグナル伝達と調節において重要な役割を果たすキナーゼ活性を阻害することが知られています。 . 具体的な分子標的と経路は、具体的な誘導体とその用途によって異なる場合があります。

類似の化合物との比較

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンは、次のような他のピロロピラジン誘導体と比較することができます。

2-ブロモ-7-ヨード-5H-ピロロ[2,3-b]ピラジン: 構造は似ていますが、塩素原子の代わりにヨウ素原子を持っています。

2-ブロモ-7-クロロ-5H-ピロロ[2,3-b]ピラジン: トシル基がなく、特定の化学反応における反応性が低くなっています。

2-ブロモ-7-クロロ-5-トシル-5H-ピロロ[2,3-b]ピラジンにトシル基が存在することで、反応性が向上し、多様な化学修飾の可能性が広がり、同類の中でユニークな存在となっています。

類似化合物との比較

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but with an iodine atom instead of chlorine.

2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Lacks the tosyl group, making it less reactive in certain chemical reactions.

The presence of the tosyl group in this compound enhances its reactivity and potential for diverse chemical modifications, making it unique among its peers.

特性

IUPAC Name |

2-bromo-7-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTSGHOGHHDIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

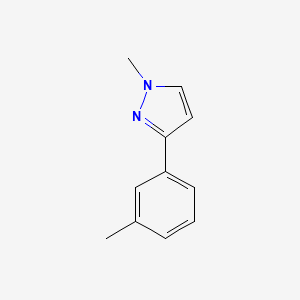

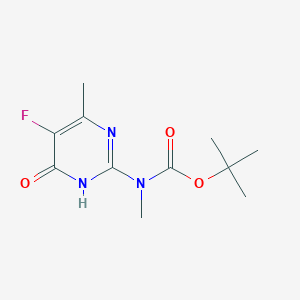

![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)

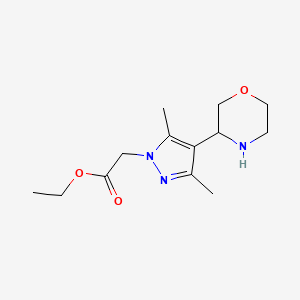

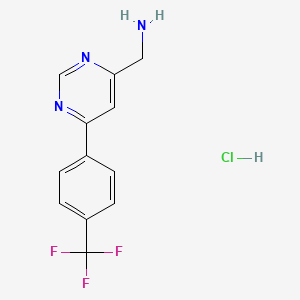

![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)

![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)

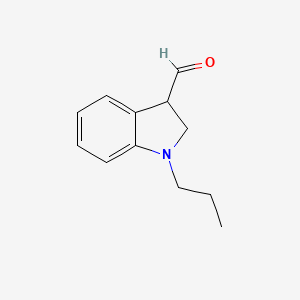

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)